molecular formula C31H42O5 B1239573 (4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate

(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate

Cat. No.: B1239573
M. Wt: 494.7 g/mol
InChI Key: KLZLSRCDCWZALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate is a natural product isolated from the roots of Cassia kleinii. It is an oxanthrone ester, specifically characterized as 1,8-dihydroxy-3-methyl-9(10H)-anthracenone-10-oxyhexadecanoate

Preparation Methods

Synthetic Routes and Reaction Conditions: (4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate is typically isolated from the roots of Cassia kleinii through degradative and spectroscopic methods . The synthetic route involves the extraction of the compound using solvents followed by purification processes such as column chromatography.

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to the equipment and processes to handle larger volumes of raw material.

Chemical Reactions Analysis

Types of Reactions: (4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Scientific Research Applications

(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups in the compound allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may modulate oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Uniqueness: (4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate is unique due to its specific hydroxyl and carbonyl substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C31H42O5

Molecular Weight

494.7 g/mol

IUPAC Name

(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate

InChI

InChI=1S/C31H42O5/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-27(34)36-31-23-17-16-18-25(32)28(23)30(35)29-24(31)20-22(2)21-26(29)33/h16-18,20-21,31-33H,3-15,19H2,1-2H3

InChI Key

KLZLSRCDCWZALP-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)C

Synonyms

1,8-dihydroxy-3-methyl-9(10H)-anthracenone-10-oxyhexadecanoate
kleinioxanthrone-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate
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(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate
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(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate
Reactant of Route 4
(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate
Reactant of Route 5
(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate
Reactant of Route 6
(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl) hexadecanoate

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